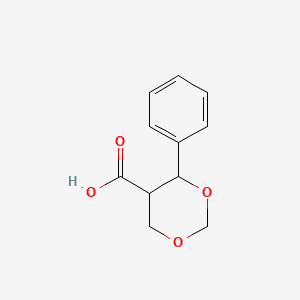
4-Phenyl-1,3-dioxane-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-1,3-dioxane-5-carboxylic acid is an organic compound with the molecular formula C11H12O4 It is characterized by a dioxane ring substituted with a phenyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,3-dioxane-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetic acid with formaldehyde and a diol under acidic conditions to form the dioxane ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as chromatography or distillation.
化学反应分析
Types of Reactions: 4-Phenyl-1,3-dioxane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of phenyl-dioxane derivatives with additional functional groups.
Reduction: Formation of phenyl-dioxane alcohols or aldehydes.
Substitution: Halogenated phenyl-dioxane derivatives.
科学研究应用
4-Phenyl-1,3-dioxane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Phenyl-1,3-dioxane-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. The dioxane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets .
相似化合物的比较
4-Phenyl-1,3-dioxane-5-carboxylic acid: shares structural similarities with other dioxane derivatives such as 4-methyl-1,3-dioxane-5-carboxylic acid and 4-ethyl-1,3-dioxane-5-carboxylic acid.
Oxazole and Isoxazole Derivatives: These compounds also contain heterocyclic rings and exhibit similar biological activities.
Uniqueness:
- The presence of the phenyl group in this compound enhances its potential for π-π interactions, making it unique compared to other dioxane derivatives.
- Its specific substitution pattern and functional groups provide distinct chemical reactivity and biological activity profiles .
属性
CAS 编号 |
92057-56-2 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC 名称 |
4-phenyl-1,3-dioxane-5-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-11(13)9-6-14-7-15-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |
InChI 键 |
QGAFNKUBBZILNP-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(OCO1)C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















